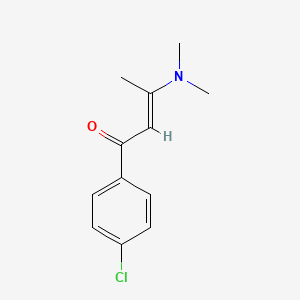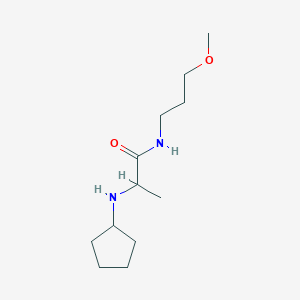
3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-: is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of a pentynol backbone with diethoxy and methyl substituents, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- typically involves the reaction of 3-pentyn-2-ol with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.
Solvent: Diethyl ether or other suitable organic solvents.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Biochemical Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Industry:
Material Science: Employed in the production of polymers and advanced materials.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions. The diethoxy and methyl groups play a crucial role in determining its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Methyl-3-pentyn-2-ol: Similar structure but lacks the diethoxy groups.
5,5-Diethoxy-3-pentyn-2-one: Similar backbone but contains a ketone group instead of an alcohol.
Uniqueness: 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- is unique due to the presence of both diethoxy and methyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
25938-06-1 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5,5-diethoxy-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C10H18O3/c1-5-12-9(13-6-2)7-8-10(3,4)11/h9,11H,5-6H2,1-4H3 |
InChI Key |
OQPUIHZBDCEFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC(C)(C)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15096788.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-methylamine](/img/structure/B15096790.png)
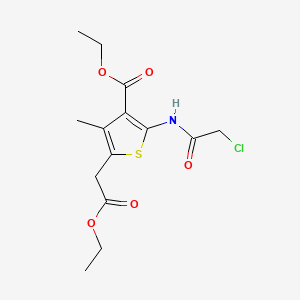
![(2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B15096804.png)
![5-Methyl-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B15096827.png)
![[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid](/img/structure/B15096835.png)
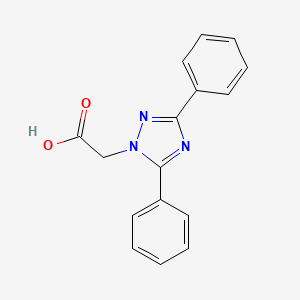

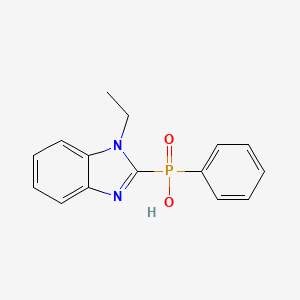

![Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-](/img/structure/B15096856.png)
![C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine](/img/structure/B15096865.png)
